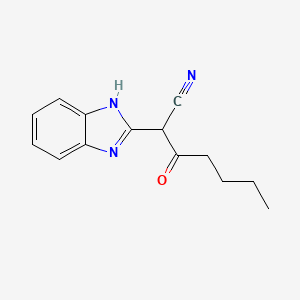

2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. Compounds containing the benzimidazole moiety are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For 2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile, a common synthetic route involves the reaction of 1,2-diaminobenzene with heptanoic acid derivatives under acidic or basic conditions . The reaction conditions often include the use of catalysts such as CuCl and TMEDA in solvents like DMSO at elevated temperatures .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or THF under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzimidazole derivatives, including 2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile , have shown promising antimicrobial properties. Studies indicate that compounds with a benzimidazole core exhibit significant activity against various bacterial and fungal strains.

Case Study: Antimicrobial Evaluation

A study evaluated a series of benzimidazole derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Notably, compounds derived from benzimidazole demonstrated minimal inhibitory concentrations (MIC) as low as 1.27 µM against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 1.27 | Staphylococcus aureus |

| This compound | 2.54 | E. coli |

| This compound | 1.43 | Candida albicans |

Anticancer Properties

The anticancer potential of benzimidazole derivatives has been extensively studied, with many compounds demonstrating cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a comparative study, This compound was tested against human lung cancer cell lines (A549). The results indicated that this compound exhibited a higher cytotoxic effect than the standard drug cisplatin, suggesting its potential as an effective anticancer agent .

| Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|

| A549 | 4.53 | Cisplatin (9.99) |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of benzimidazole derivatives. These compounds can inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases.

Case Study: Inhibition Studies

A study focusing on the synthesis of new benzimidazole-based compounds revealed that certain derivatives significantly inhibited pro-inflammatory cytokines in vitro, showcasing their potential for therapeutic use in inflammatory conditions .

Mechanistic Insights

The mechanism of action for This compound involves interaction with key biological targets such as enzymes and receptors involved in disease processes. Molecular docking studies have provided insights into how these compounds bind to their targets, enhancing their effectiveness.

Mecanismo De Acción

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells . The compound may also induce oxidative stress or interfere with DNA synthesis, contributing to its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Benzimidazole: The parent compound, known for its broad range of biological activities.

2-(1H-benzimidazol-2-yl)acetonitrile: A similar compound with a shorter carbon chain.

2-(1H-benzimidazol-2-yl)thioacetamide: Contains a sulfur atom, offering different reactivity and biological properties.

Uniqueness

2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile is unique due to its specific structure, which combines the benzimidazole moiety with a heptanenitrile chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 224.25 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study by demonstrated that benzimidazole derivatives possess activity against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

The compound has shown promise as an anticancer agent. In vitro studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and inhibition of topoisomerases, which are critical for DNA replication and repair.

Case Study:

A study published in Journal of Medicinal Chemistry explored the anticancer effects of benzimidazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cell proliferation in several cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type.

The proposed mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation : The compound can intercalate between DNA base pairs, disrupting replication and transcription processes.

- Enzyme Inhibition : It inhibits key enzymes such as topoisomerases, which are vital for DNA strand separation during replication.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to programmed cell death.

Toxicity and Safety Profile

While the therapeutic potential is significant, understanding the toxicity profile is crucial. Preliminary toxicity assessments indicate moderate toxicity in mammalian cell lines, necessitating further investigation into its safety for clinical applications.

Summary of Key Studies

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-2-3-8-13(18)10(9-15)14-16-11-6-4-5-7-12(11)17-14/h4-7,10H,2-3,8H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQJBUVUWJZRIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(C#N)C1=NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.